molecular formula C17H14ClN3O B12642871 N~2~-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide CAS No. 920513-53-7

N~2~-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide

Cat. No.: B12642871
CAS No.: 920513-53-7
M. Wt: 311.8 g/mol
InChI Key: MMCYJNADJMMVSM-UHFFFAOYSA-N
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Description

N~2~-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide is a chemical compound that belongs to the class of amides It features a 3-chlorophenyl group and an isoquinolin-6-yl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide typically involves the reaction of 3-chlorophenylamine with isoquinoline-6-carboxylic acid, followed by the formation of the glycinamide moiety. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere .

Industrial Production Methods

Industrial production of N2-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~2~-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of N2-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(3-Chlorophenyl)-N-isoquinolin-6-ylglycinamide is unique due to its specific combination of the 3-chlorophenyl and isoquinolin-6-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application in various scientific fields .

Properties

CAS No.

920513-53-7

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

2-(3-chloroanilino)-N-isoquinolin-6-ylacetamide

InChI

InChI=1S/C17H14ClN3O/c18-14-2-1-3-15(9-14)20-11-17(22)21-16-5-4-13-10-19-7-6-12(13)8-16/h1-10,20H,11H2,(H,21,22)

InChI Key

MMCYJNADJMMVSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

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